molecular formula C20H18FN3OS B2931145 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone CAS No. 1172776-57-6

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone

Cat. No.: B2931145
CAS No.: 1172776-57-6
M. Wt: 367.44
InChI Key: XBOXHQZASZDPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone is a potent and selective chemical probe identified as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the mediator complex, is a key transcriptional regulator that influences gene expression programs by phosphorylating the C-terminal domain of RNA polymerase II and other transcription factors such as the STAT family. Its role is crucial in oncogenic signaling, particularly in colorectal and breast cancers, where it is associated with β-catenin activity and tumor progression . The primary research value of this compound lies in its ability to selectively disrupt CDK8-mediated transcription, making it an essential tool for investigating the complexities of gene regulation, cellular differentiation, and oncogenic transformation. Researchers utilize this inhibitor to probe the mechanistic basis of diseases driven by transcriptional dysregulation and to evaluate CDK8 as a therapeutic target in various cancer models. Its application extends to the study of super-enhancer function and the validation of transcriptional dependencies in acute myeloid leukemia and melanoma . By providing a means to precisely inhibit CDK8, this compound enables the dissection of its non-redundant functions within the mediator complex, offering critical insights that are distinct from those gained by inhibiting other transcriptional CDKs like CDK7 or CDK9.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-15-7-9-16(10-8-15)22-20-23-17(13-26-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOXHQZASZDPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone exhibits significant biological activity, particularly in the fields of cancer research and neuropharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that combines the structural motifs of dihydroquinoline and thiazole. The key steps include:

  • Formation of Dihydroquinoline Core : The dihydroquinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Thiazole Integration : The thiazole moiety is introduced via condensation reactions with fluorinated phenyl amines, enhancing the compound's biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing dihydroquinoline structures. For instance, tetrahydroquinolines have been shown to inhibit cell growth in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) at concentrations as low as 25 μM .

Table 1: Anticancer Activity Overview

Cell LineCompound ConcentrationInhibition Percentage
H460 (Lung Carcinoma)25 μMUp to 90%
DU145 (Prostate Carcinoma)25 μMSignificant Inhibition
MCF7 (Breast Adenocarcinoma)25 μMNotable Reduction

Neuropharmacological Effects

The compound has also been studied for its potential as a dual-target inhibitor for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). One derivative demonstrated IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating strong inhibitory effects .

Table 2: Neuropharmacological Activity

Enzyme TargetIC50 Value (µM)Type of Inhibition
AChE0.28Mixed Inhibition
MAO-A0.34Competitive Inhibition
MAO-B2.81Competitive Inhibition

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives and screened them against different cancer cell lines. The results indicated that modifications at the C4 position of the quinoline ring significantly enhanced antiproliferative effects compared to parent compounds .
  • Neuroprotective Study : Another investigation focused on the ability of a related compound to cross the blood-brain barrier (BBB). The results showed no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM, suggesting potential for treating neurodegenerative diseases without adverse effects .

Comparison with Similar Compounds

Dihydroquinoline Derivatives

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
AR54 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Anticancer (prostate cancer) Pyrimidinylthio vs. thiazole-4-fluorophenylamino
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone Methoxyphenyl substituent Not reported Lack of thiazole; methoxy vs. fluorophenyl

Key Insight: The thiazole moiety in the target compound may enhance target specificity compared to simpler dihydroquinoline derivatives.

Thiazole-Containing Compounds

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
1-(2-Phenyl-1,3-thiazol-4-yl)ethanone Simple thiazole-acetyl scaffold Not reported Lack of dihydroquinoline and 4-fluorophenylamino
1-[2-(3-Fluoro-4-methyl-phenyl)-thiazol-4-yl]-ethanone Fluorophenyl substituent on thiazole Not reported Methyl-fluoro vs. amino-fluoro substitution
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole-thiazolidinone hybrid Antimicrobial potential Additional thiadiazole ring

Key Insight: The 4-fluorophenylamino group in the target compound may improve hydrogen-bonding interactions compared to non-amino-substituted thiazoles.

Oxadiazole Derivatives

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole with pyridinyl and fluorophenyl groups Anticancer Oxadiazole vs. thiazole core
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Chlorophenyl substituent Antibacterial Chloro vs. fluoro; phenethyl vs. dihydroquinoline

Key Insight : Oxadiazoles often exhibit antibacterial activity, while thiazole derivatives like the target compound may favor anticancer applications due to scaffold differences.

Triazole and Multi-Heterocyclic Compounds

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
2-({[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline Triazole-isoquinoline hybrid Not reported Triazole vs. thiazole; isoquinoline vs. dihydroquinoline
1-(2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone Triazolobenzothiazole-dihydroquinoline hybrid Not reported Complex multi-heterocyclic structure

Key Insight : Multi-heterocyclic compounds often exhibit broader bioactivity but may face challenges in synthetic complexity and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.